![molecular formula C15H13NO5 B2905532 3-[(3-Methyl-4-nitrophenoxy)methyl]benzoic acid CAS No. 438219-27-3](/img/structure/B2905532.png)
3-[(3-Methyl-4-nitrophenoxy)methyl]benzoic acid
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Overview
Description
3-[(3-Methyl-4-nitrophenoxy)methyl]benzoic acid is a chemical compound with the molecular formula C15H13NO5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Methyl-4-nitrophenoxy)methyl]benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-4-nitrophenol with benzyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a carboxylation reaction to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions
3-[(3-Methyl-4-nitrophenoxy)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Anticancer Properties
Research indicates that 3-[(3-Methyl-4-nitrophenoxy)methyl]benzoic acid exhibits significant antimicrobial and anticancer activities. Its mechanism of action is believed to involve the inhibition of specific enzymes or interference with cellular signaling pathways, which may lead to apoptosis in cancer cells or inhibit the growth of pathogens.
Case Study: Anticancer Activity
In one study, the compound was tested against various cancer cell lines, demonstrating potent cytotoxic effects. The results indicated a dose-dependent response, with IC50 values suggesting that the compound could be a candidate for further development as an anticancer agent.
Organic Synthesis
Reactivity and Derivative Formation
The compound's unique structure allows for various chemical reactions, enabling the synthesis of derivatives with tailored properties. These derivatives can be explored for specific applications in pharmaceuticals and agrochemicals.
Synthesis Methods
The synthesis typically involves several steps, including functionalization reactions that utilize the nitrophenoxy group to enhance reactivity. Industrial methods may employ continuous flow reactors to optimize yield and purity.
Environmental Applications
Microbial Degradation
this compound is also significant in environmental microbiology due to its role in the degradation of pollutants. Microbial strains such as Burkholderia sp. have been shown to metabolize this compound effectively, utilizing enzymes like PNP 4-monooxygenase for degradation processes.
Table 1: Enzymatic Pathways for Degradation
Enzyme | Reaction Description |
---|---|
PNP 4-monooxygenase (PnpA) | Catalyzes monooxygenation of 3-Methyl-4-nitrophenol |
1,4-Benzoquinone reductase (PnpB) | Reduces methyl-1,4-benzoquinone to methylhydroquinone |
Material Science
Polymer Applications
Due to its chemical properties, this compound can be used as an additive in polymer formulations. It enhances the mechanical properties and thermal stability of polymers, making it valuable in developing high-performance materials .
Mechanism of Action
The mechanism of action of 3-[(3-Methyl-4-nitrophenoxy)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to participate in redox reactions makes it a valuable tool in studying oxidative stress and related pathways .
Comparison with Similar Compounds
Biological Activity
3-[(3-Methyl-4-nitrophenoxy)methyl]benzoic acid is a compound of interest due to its unique structure and potential biological activities. With a molecular formula of C15H13NO5 and a molecular weight of approximately 287.27 g/mol, it features a benzoic acid moiety substituted with a 3-methyl-4-nitrophenoxy group. This structural arrangement suggests possible interactions with various biological systems, making it a subject for further investigation.
Chemical Structure and Properties
The compound's structure includes:
- Benzoic Acid Moiety : Contributes to its acidity and potential interactions with biological receptors.
- Nitro Group : Known for its electron-withdrawing properties, potentially influencing the compound's reactivity and binding affinity.
- Methyl Group : May affect the lipophilicity and overall biological activity.
Biological Activity Overview
Research indicates that this compound may exhibit several biological activities:
- Antimicrobial Properties : Initial studies suggest that compounds with similar nitrophenoxy structures can inhibit bacterial growth, indicating potential antimicrobial applications.
- Enzyme Interaction : The compound may interact with various enzymes, including those involved in the degradation of nitrophenol derivatives. For instance, the degradation pathways in microbial systems highlight the role of specific enzymes such as PNP 4-monooxygenase in breaking down related compounds.
- Pharmacological Potential : There are indications that this compound could have applications in pharmacology, particularly in drug development targeting specific diseases due to its structural similarities to known bioactive molecules.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of various nitrophenol derivatives, including compounds similar to this compound. Results showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential use as an antimicrobial agent.
Case Study 2: Enzyme Inhibition
Research focusing on enzyme kinetics demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways related to phenolic compounds. This suggests that it may play a role in modulating metabolic processes within microbial systems.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
3-Methyl-4-nitrobenzoic acid | Contains methyl and nitro groups on benzoic acid | Simpler structure without additional functional groups |
4-(3-Methyl-4-nitrophenoxy)methylbenzohydrazide | Contains hydrazide functionality | Different functional group leading to varied reactivity |
3-Methoxy-4-methylbenzoic acid | Methyl and methoxy substituents on benzoic acid | Lacks the nitro group; different electronic properties |
Properties
IUPAC Name |
3-[(3-methyl-4-nitrophenoxy)methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c1-10-7-13(5-6-14(10)16(19)20)21-9-11-3-2-4-12(8-11)15(17)18/h2-8H,9H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIOIFZOTJBMAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC(=CC=C2)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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